molecular formula C11H18BNO2 B3264833 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid CAS No. 397843-60-6

4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid

Cat. No. B3264833
CAS RN: 397843-60-6
M. Wt: 207.08 g/mol
InChI Key: LYEKSAWFWPDYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid, also known as MPAB, is a boronic acid derivative that has gained attention in recent years due to its potential applications in scientific research. MPAB is a white crystalline powder that is soluble in water and organic solvents. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is complex and not fully understood. It is known to bind to certain proteins and enzymes, altering their activity and function. This can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. It can also interact with proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid in lab experiments is its versatility. It can be used in a wide range of applications, from glucose sensing to cancer research. It is also relatively easy to synthesize and purify, making it accessible to researchers.
However, there are also limitations to the use of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, it can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research involving 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid. One area of interest is in the development of new cancer therapies. 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new drugs that target cancer-specific enzymes and proteins.
Another potential application of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is in the development of biosensors for the detection of other biomolecules besides glucose. 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid's ability to bind to specific molecules and undergo a fluorescent signal change could be used to detect a wide range of biomolecules in real-time.
Overall, 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is a promising compound that has the potential to be used in a wide range of scientific research applications. Further research is needed to fully understand its mechanism of action and to explore its potential uses in medicine and biotechnology.

Scientific Research Applications

4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid has been found to have a variety of applications in scientific research. One of its most promising uses is as a tool for the detection and quantification of glucose in biological samples. 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid can bind to glucose and undergo a fluorescent signal change, allowing for the measurement of glucose levels in real-time.
Another application of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is in the field of cancer research. It has been shown to inhibit the growth of cancer cells by interfering with the activity of certain enzymes. This makes it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

[4-[(2-methylpropylamino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2/c1-9(2)7-13-8-10-3-5-11(6-4-10)12(14)15/h3-6,9,13-15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEKSAWFWPDYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNCC(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.